molecular formula C13H14N2 B14660840 2,3-Dihydro-1,3-dimethyl-1H-perimidine CAS No. 37471-00-4

2,3-Dihydro-1,3-dimethyl-1H-perimidine

Cat. No.: B14660840
CAS No.: 37471-00-4
M. Wt: 198.26 g/mol
InChI Key: BUJSJOGOWFOHMS-UHFFFAOYSA-N
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Description

2,3-Dihydro-1,3-dimethyl-1H-perimidine is a heterocyclic compound with the molecular formula C13H14N2. This compound is part of the perimidine family, which is known for its diverse biological and pharmacological properties. The structure of this compound includes a perimidine ring system that is saturated at the 2 and 3 positions, making it a dihydro derivative.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,3-Dihydro-1,3-dimethyl-1H-perimidine typically involves the reaction of 1,8-diaminonaphthalene with acetophenones. Various catalysts can be used to accelerate this reaction, including protonic acids and metal catalysts such as BiCl3, RuCl3, and Yb(OTf)3 . A green, metal-free, and eco-friendly organocatalyst like squaric acid has also been exploited for the synthesis of this compound in water .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the use of environmentally friendly catalysts and reaction conditions is emphasized to ensure sustainable and efficient production.

Chemical Reactions Analysis

Types of Reactions: 2,3-Dihydro-1,3-dimethyl-1H-perimidine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or other oxidizing agents.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents under mild to moderate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully saturated derivatives.

Mechanism of Action

The mechanism of action of 2,3-Dihydro-1,3-dimethyl-1H-perimidine involves its interaction with specific molecular targets and pathways. For instance, its inhibition of the COX II enzyme is similar to that of naproxen, which reduces inflammation by blocking the synthesis of prostaglandins . The compound’s strong electron-donating character also plays a role in its biological activities.

Comparison with Similar Compounds

Uniqueness: 2,3-Dihydro-1,3-dimethyl-1H-perimidine is unique due to its specific structural modifications, which enhance its biological activity and make it a valuable compound for research and industrial applications.

Properties

CAS No.

37471-00-4

Molecular Formula

C13H14N2

Molecular Weight

198.26 g/mol

IUPAC Name

1,3-dimethyl-2H-perimidine

InChI

InChI=1S/C13H14N2/c1-14-9-15(2)12-8-4-6-10-5-3-7-11(14)13(10)12/h3-8H,9H2,1-2H3

InChI Key

BUJSJOGOWFOHMS-UHFFFAOYSA-N

Canonical SMILES

CN1CN(C2=CC=CC3=C2C1=CC=C3)C

Origin of Product

United States

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